molecular formula C17H25N3S B2489855 N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide CAS No. 138828-85-0

N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide

Cat. No.: B2489855
CAS No.: 138828-85-0
M. Wt: 303.47
InChI Key: PQQACCVEEUMVHN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a unique structure that combines a piperidine ring with a pyridine moiety and a carbothioamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide typically involves the reaction of cyclohexylamine with 2-(pyridin-3-yl)piperidine-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene, and a catalyst like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cleavage of carbon-carbon bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its piperidine and pyridine moieties which are common in many pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s piperidine and pyridine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds have similar structures but differ in the position of the pyridine ring and the presence of different substituents.

    3-bromoimidazo[1,2-a]pyridines: These compounds share the pyridine moiety but have a different core structure.

Uniqueness

N-cyclohexyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is unique due to its combination of a piperidine ring, a pyridine moiety, and a carbothioamide group.

Properties

IUPAC Name

N-cyclohexyl-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3S/c21-17(19-15-8-2-1-3-9-15)20-12-5-4-10-16(20)14-7-6-11-18-13-14/h6-7,11,13,15-16H,1-5,8-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQACCVEEUMVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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